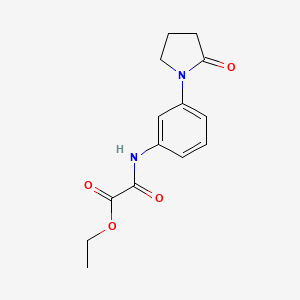

Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate

Description

Historical Context of Pyrrolidinyl-Phenylamine Oxoacetate Derivatives

The exploration of pyrrolidinyl-phenylamine derivatives traces its roots to early investigations into heterocyclic compounds with biological activity. Pyrrolidine rings, as saturated five-membered nitrogen-containing heterocycles, gained prominence in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide structures. The integration of oxoacetate functionalities emerged from studies on enolase inhibitors, where α,β-diketo analogues demonstrated potent enzyme inhibition through metal chelation.

The specific combination of 2-oxopyrrolidinyl and phenylamino groups in ethyl oxoacetate derivatives represents a strategic fusion of two pharmacophoric elements. Early analogues, such as SF-2312—a natural antibiotic containing a pyrrolidinyl phosphonate core—highlighted the importance of C-P bond-containing structures in targeting metabolic enzymes. Subsequent synthetic efforts focused on optimizing hydrogen bonding capacity through amide linkages while maintaining lipophilic character via aromatic substitutions.

Significance in Contemporary Organic Chemistry Research

This compound exemplifies three critical trends in modern synthetic organic chemistry:

- Bioisosteric Replacement : The 2-oxopyrrolidinyl group serves as a conformationally constrained surrogate for peptide bonds, reducing metabolic susceptibility compared to linear amides.

- Multicomponent Reactivity : The presence of both electrophilic (oxoacetate) and nucleophilic (arylamino) sites enables sequential functionalization, as demonstrated in Kabachnik–Fields reactions for aminophosphonate synthesis.

- Catalytic Asymmetry Induction : Chiral centers at the pyrrolidine nitrogen and α-carbon of the oxoacetate moiety provide opportunities for enantioselective catalysis applications.

Recent computational studies suggest that the planar conformation of the phenylamino-oxoacetate fragment facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the pyrrolidinone ring induces torsional strain to enhance binding specificity.

Chemical Classification and Nomenclature Considerations

The systematic IUPAC name ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate delineates its structural features:

| Component | Structural Role |

|---|---|

| Ethyl ester |

Properties

IUPAC Name |

ethyl 2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-20-14(19)13(18)15-10-5-3-6-11(9-10)16-8-4-7-12(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCKVOVIXMDASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate typically involves the condensation of 2-oxopyrrolidine with a phenylamine derivative, followed by esterification with ethyl acetate. The reaction conditions often require a catalyst, such as a Lewis acid, and are conducted under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate exhibits several biological activities that make it a candidate for various therapeutic applications:

-

Antitumor Activity :

- Recent studies have indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of ethyl 2-oxo compounds have shown selective toxicity towards breast cancer cells while sparing normal cells .

- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range.

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. Preliminary results suggest that it may possess significant antibacterial activity .

- Data Table : Antimicrobial Activity Comparison

Compound Pathogen Minimum Inhibitory Concentration (MIC) Ethyl 2-oxo compound E. coli 128 µg/mL Ethyl 2-oxo compound S. aureus 256 µg/mL

-

Neuroprotective Effects :

- The neuroprotective potential of this compound has been explored, especially in the context of neurodegenerative diseases. It may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

- Research Finding : In vitro assays revealed that similar compounds reduced acetylcholinesterase activity by approximately 40%.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development :

- Pharmaceutical Formulations :

- The compound can be incorporated into formulations aimed at targeted drug delivery systems, leveraging its lipophilicity for better membrane penetration.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group allow the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs:

*Estimated based on structural analogs.

Key Observations:

- Pyrrolidinone vs. Pyridinone/Pyrimidinyl: The target compound’s 2-oxopyrrolidinyl group provides a five-membered lactam ring, offering conformational flexibility and moderate hydrogen-bonding capacity. In contrast, pyridinone () and pyrimidinyl () substituents introduce aromaticity and planarity, enhancing stacking interactions but reducing flexibility .

- Sulfonamide groups () introduce acidity and enhanced binding to charged residues in enzymes .

- Molecular Weight : The target compound (MW ~295) is intermediate in size compared to bulkier analogs like the sulfonamide derivative (MW 381.4), which may affect bioavailability and membrane permeability .

Biological Activity

Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate is a complex organic compound characterized by the presence of a pyrrolidine ring and a phenyl group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of 2-oxopyrrolidine with a phenylamine derivative, followed by esterification with ethyl acetate. The reaction conditions often require a catalyst, such as a Lewis acid, and are conducted under reflux to ensure complete reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features of the compound allow it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as:

- Inhibition of enzyme activity

- Alteration of receptor signaling pathways

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance, novel 5-oxopyrrolidine derivatives have shown promising anticancer activity against A549 lung adenocarcinoma cells. These compounds were tested using an MTT assay to evaluate cell viability post-treatment. Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting potential for development as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Compound A | A549 | 66 | |

| Compound B | HSAEC1-KT | 78 | |

| Ethyl Derivative | A549 | 63.4 |

Antimicrobial Activity

In addition to anticancer effects, certain derivatives have been explored for antimicrobial activity against multidrug-resistant strains of bacteria. The presence of specific substituents in the structure has been linked to enhanced antimicrobial efficacy. For example, compounds bearing nitrothiophene substituents demonstrated selective antimicrobial activity against resistant Staphylococcus aureus strains .

Table 2: Antimicrobial Activity Against Resistant Strains

Case Studies

Several studies have investigated the biological effects of related compounds in vitro:

- Study on Anticancer Activity : In a study examining various pyrrolidine derivatives, it was found that modifications in the phenyl ring significantly affected anticancer activity. Compounds with free amino groups exhibited enhanced cytotoxicity against A549 cells .

- Antimicrobial Screening : Another study screened a library of compounds for their ability to inhibit growth in multidrug-resistant bacteria, revealing that certain derivatives had effective minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Starting Materials : Use 3-(2-oxopyrrolidin-1-yl)aniline and ethyl oxalyl chloride as precursors.

Coupling Reaction : Perform a nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine to facilitate amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Optimization Tips :

- Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products like hydrolyzed esters or unreacted aniline derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Key characterization methods include:

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how can they be resolved?

- Disorder in the Pyrrolidinone Ring : Common due to conformational flexibility. Mitigate by collecting low-temperature data (e.g., 100 K) and refining occupancy ratios using SHELXL .

- Twinned Crystals : Use the HKLF5 format in SHELX for data integration or employ twin law matrices (e.g., -h, -k, l) .

- Weak Diffraction : Optimize crystal growth via slow evaporation in polar aprotic solvents (DMF/acetonitrile mixtures) .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Case Example : If NMR suggests a planar amide bond but DFT calculations predict non-planarity, cross-validate via:

- Variable-Temperature NMR : Detect restricted rotation (e.g., coalescence temperature for amide protons).

- Solid-State IR/Raman : Compare solution vs. crystal-phase carbonyl vibrations .

- Statistical Validation : Use R-factors and goodness-of-fit (GOF) metrics in crystallography to prioritize experimental data over computational approximations .

Q. What strategies are effective for studying the compound’s bioactivity against enzyme targets?

Q. How can impurities or degradation products be identified and quantified during stability studies?

- Forced Degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions.

- HPLC-MS Analysis :

- Accelerated Stability Protocols : Follow ICH Q1A guidelines for long-term storage recommendations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

- Theoretical Prediction : Use tools like ACD/Labs or COSMOtherm to estimate logP and solubility.

- Experimental Validation :

- Shake-flask method in PBS (pH 7.4) or DMSO.

- Compare with HPLC-UV quantification (λ = 254 nm).

- Adjustment Factors : Account for ionization (pKa via SiriusT3) or aggregation effects using dynamic light scattering (DLS) .

Q. What methods confirm the compound’s stability under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.